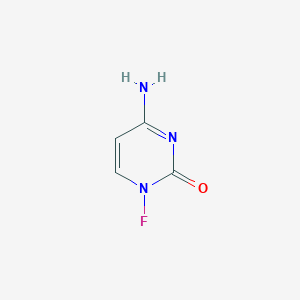
4-Amino-1-Fluoro-2(1H)-Pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyrimidinone, 4-amino-1-fluoro- is a heterocyclic organic compound that contains a pyrimidinone ring with an amino group at the 4-position and a fluorine atom at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-fluoro- typically involves the introduction of the fluorine atom and the amino group onto the pyrimidinone ring. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines under appropriate conditions.
Industrial Production Methods
Industrial production of 2(1H)-Pyrimidinone, 4-amino-1-fluoro- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-1-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or fluorine positions using nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in anhydrous conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen replacing the fluorine or amino group.
Substitution: Formation of substituted pyrimidinone derivatives with various functional groups replacing the fluorine or amino group.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyrimidinone, 4-amino-1-fluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-fluoro- involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds or van der Waals interactions. The amino group can participate in nucleophilic or electrophilic reactions, modulating the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(1H)-Pyrimidinone, 4-amino-: Lacks the fluorine atom, which may result in different chemical and biological properties.
2(1H)-Pyrimidinone, 4-fluoro-:
2(1H)-Pyrimidinone, 4-amino-1-chloro-: Contains a chlorine atom instead of fluorine, which can influence its chemical behavior and interactions.
Uniqueness
2(1H)-Pyrimidinone, 4-amino-1-fluoro- is unique due to the presence of both the fluorine and amino groups, which confer distinct chemical properties and potential for diverse applications. The fluorine atom enhances the compound’s stability and binding interactions, while the amino group provides reactivity for further functionalization.
Eigenschaften
Molekularformel |
C4H4FN3O |
|---|---|
Molekulargewicht |
129.09 g/mol |
IUPAC-Name |
4-amino-1-fluoropyrimidin-2-one |
InChI |
InChI=1S/C4H4FN3O/c5-8-2-1-3(6)7-4(8)9/h1-2H,(H2,6,7,9) |
InChI-Schlüssel |
OBXUXLBEGTZOSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



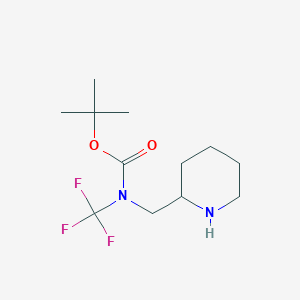
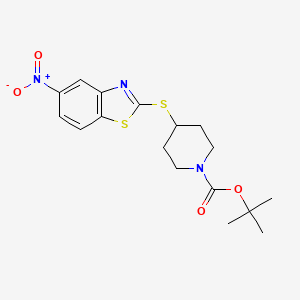
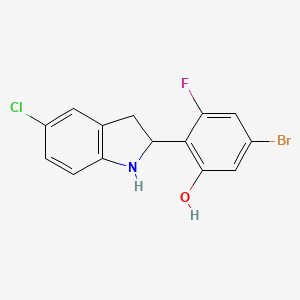
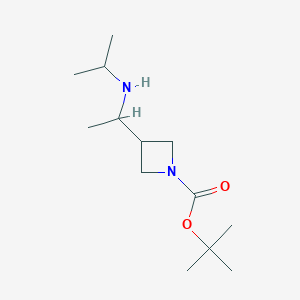


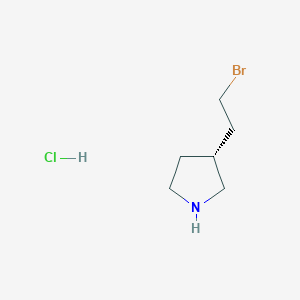
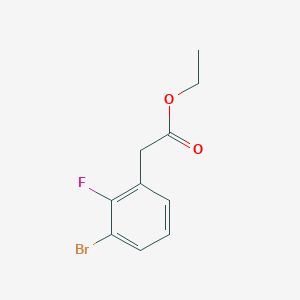
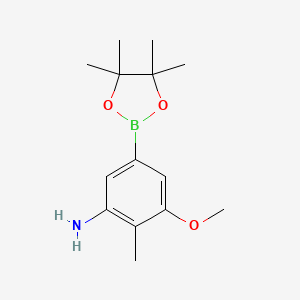
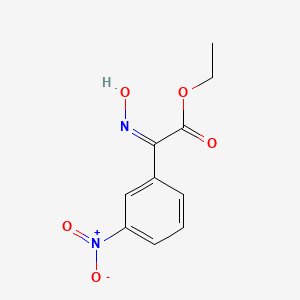
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13972271.png)


